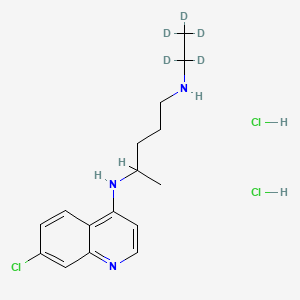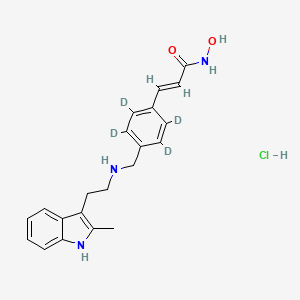![molecular formula C54H66N4O10 B12412054 Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MAL3-101 is a synthetic compound known for its role as an inhibitor of heat shock protein 70 (HSP70). Heat shock proteins are a family of proteins that are produced by cells in response to stressful conditions. MAL3-101 has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate the activity of HSP70 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for MAL3-101 are not well-documented in the literature. given its synthetic nature, it is likely produced through a series of chemical reactions involving the assembly of its dihydropyrimidine core and subsequent modifications to achieve the desired biological activity.
Analyse Des Réactions Chimiques
Types of Reactions
MAL3-101 primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. Its main activity is the inhibition of the ATPase activity of HSP70 by blocking the interaction with Hsp40 co-chaperones .
Common Reagents and Conditions
The common reagents used in the synthesis of MAL3-101 include various organic solvents and catalysts that facilitate the formation of the dihydropyrimidine core. Specific conditions such as temperature and pH are optimized to ensure the stability and activity of the compound.
Major Products Formed
The major product formed from the synthesis of MAL3-101 is the active dihydropyrimidine analog itself, which is then used in various biological assays to study its inhibitory effects on HSP70.
Applications De Recherche Scientifique
Cancer Research: MAL3-101 has shown efficacy in inhibiting the proliferation of cancer cells, particularly in Merkel cell carcinoma and multiple myeloma It induces apoptosis in cancer cells by modulating the unfolded protein response and endoplasmic reticulum-associated degradation pathways.
Neurodegenerative Diseases: Due to its role in protein folding and degradation, MAL3-101 is being investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Mécanisme D'action
MAL3-101 exerts its effects by binding to an allosteric site in the ATP-binding domain of HSP70. This binding inhibits the ATPase activity of HSP70, which is essential for its chaperone function . By blocking the interaction between HSP70 and Hsp40 co-chaperones, MAL3-101 disrupts the protein folding process, leading to the accumulation of misfolded proteins and subsequent cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
VER-155008: An ATP-competitive inhibitor of HSP70 that binds to the ATP-binding domain.
MKT-077: A rhodacyanine dye that selectively targets the mitochondria of cancer cells and inhibits HSP70.
15-Deoxyspergualin: A compound that modulates the immune response and has been shown to inhibit HSP70.
Uniqueness of MAL3-101
MAL3-101 is unique in its allosteric inhibition of HSP70, which differentiates it from ATP-competitive inhibitors like VER-155008 . This allosteric inhibition allows MAL3-101 to modulate HSP70 activity without competing with ATP, potentially reducing the likelihood of resistance development in cancer cells.
Propriétés
Formule moléculaire |
C54H66N4O10 |
|---|---|
Poids moléculaire |
931.1 g/mol |
Nom IUPAC |
benzyl 3-[6-[[2-(butylamino)-1-[3-methoxycarbonyl-4-(2-methoxy-2-oxoethoxy)phenyl]-2-oxoethyl]-hexylamino]-6-oxohexyl]-4-methyl-2-oxo-6-(2-phenylphenyl)-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C54H66N4O10/c1-6-8-10-21-34-58(50(51(61)55-32-9-7-2)41-30-31-45(67-37-47(60)65-4)44(35-41)52(62)66-5)46(59)29-18-13-22-33-57-38(3)48(53(63)68-36-39-23-14-11-15-24-39)49(56-54(57)64)43-28-20-19-27-42(43)40-25-16-12-17-26-40/h11-12,14-17,19-20,23-28,30-31,35,49-50H,6-10,13,18,21-22,29,32-34,36-37H2,1-5H3,(H,55,61)(H,56,64) |
Clé InChI |
NSXAKOFJIUXNBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(C(C1=CC(=C(C=C1)OCC(=O)OC)C(=O)OC)C(=O)NCCCC)C(=O)CCCCCN2C(=C(C(NC2=O)C3=CC=CC=C3C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


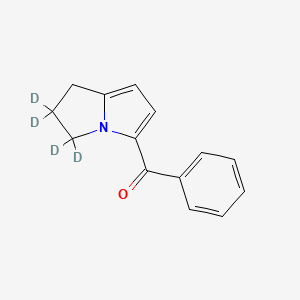

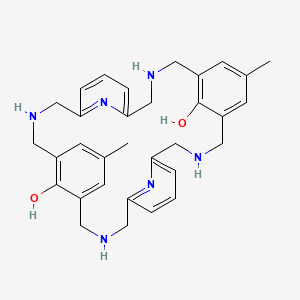

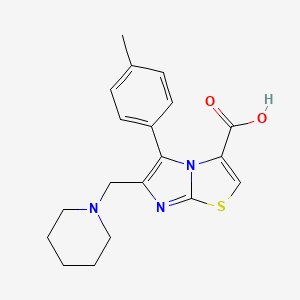

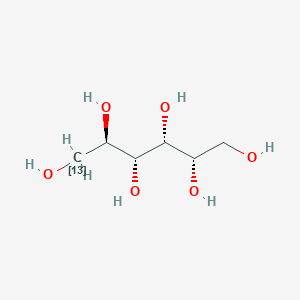
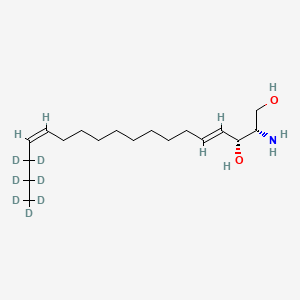
![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)


